molecular formula C17H11N3O3S2 B11137647 (5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11137647
M. Wt: 369.4 g/mol
InChI Key: CUOUWNARCFJHRH-ZSOIEALJSA-N
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Description

(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps include the formation of the benzodioxin and triazolothiazole rings, followed by the introduction of the thiophene moiety. Common reagents used in these reactions include various acids, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, requiring careful control of reaction parameters and conditions.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is explored as a potential drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene (ZXC-7)
  • 2-Fluoro-1,3,5-triamino-4,6-dinitrobenzene (ZXC-8)

Uniqueness

Compared to similar compounds, (5Z)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5-[(THIOPHEN-2-YL)METHYLIDENE]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exhibits unique structural features that contribute to its distinct chemical and biological properties. Its combination of benzodioxin, thiophene, and triazolothiazole rings provides a versatile platform for various applications, setting it apart from other compounds with similar functionalities .

Properties

Molecular Formula

C17H11N3O3S2

Molecular Weight

369.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-(thiophen-2-ylmethylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H11N3O3S2/c21-16-14(8-10-4-3-7-24-10)25-17-18-15(19-20(16)17)13-9-22-11-5-1-2-6-12(11)23-13/h1-8,13H,9H2/b14-8-

InChI Key

CUOUWNARCFJHRH-ZSOIEALJSA-N

Isomeric SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC=CS5)/SC4=N3

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=CS5)SC4=N3

Origin of Product

United States

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